(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide
Description
Properties
IUPAC Name |
N,N-dimethyl-N'-[5-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carbonyl)-1,3-thiazol-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS2/c1-7-10(21-12-14-5-16-18(7)12)9(19)8-4-13-11(20-8)15-6-17(2)3/h4-6H,1-3H3/b15-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZRGIYEGSSYHF-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)C3=CN=C(S3)N=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)C(=O)C3=CN=C(S3)/N=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide is a complex organic compound that has garnered interest for its potential biological activities. The compound features multiple heterocyclic moieties, including thiazole and triazole rings, which are known for their diverse pharmacological properties.
- Molecular Formula : C12H12N6OS2
- Molecular Weight : 320.39 g/mol
- CAS Number : 865659-31-0
The biological activity of this compound can be attributed to its structural components. The thiazole and triazole rings are known to interact with various biological targets, influencing processes such as enzyme inhibition and receptor binding. These interactions are crucial for the compound's potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. For instance:
- Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to over 27 µM depending on the specific structure and substituents present in the compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| Compound 13 | A549 | <10 |
Anticonvulsant Activity
The anticonvulsant properties of similar compounds were evaluated using a picrotoxin-induced convulsion model. The presence of specific substituents on the triazole ring was found to enhance anticonvulsant activity significantly .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Substituent Effects : The presence of electron-donating groups like methyl at specific positions enhances biological activity.
- Ring Composition : The combination of thiazole and triazole rings is essential for maintaining the desired biological effects.
Study on Thiazole Derivatives
A study by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed that certain derivatives exhibited strong selectivity and cytotoxicity .
Molecular Dynamics Simulations
Molecular dynamics simulations on compounds similar to this compound revealed that these compounds interact primarily through hydrophobic contacts with target proteins, which is crucial for their biological effectiveness .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the thiazole and triazole rings. Techniques such as microwave irradiation and hydrolysis are often employed to enhance yield and efficiency. Characterization is performed using methods like NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and X-ray diffraction to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research has demonstrated that derivatives of thiazoles and triazoles exhibit notable antimicrobial properties. For instance, compounds structurally related to (E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide have been evaluated for their efficacy against various bacterial strains.
- Antibacterial Studies : In vitro studies have shown that certain derivatives possess broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin. For example, compounds containing terminal amide fragments demonstrated significant inhibition against Mycobacterium smegmatis, indicating potential for treating tuberculosis .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. The thiazole and triazole moieties are known for their ability to inhibit cancer cell proliferation.
- Cell Line Studies : In vitro tests against human breast adenocarcinoma cell lines (MCF7) revealed that certain derivatives exhibited promising anticancer activity. Molecular docking studies indicated favorable binding interactions with cancer-related targets .
Case Studies
Several studies highlight the effectiveness of compounds related to this compound:
Comparison with Similar Compounds
Triazole-Thiazole Hybrids
Thiazole Carboxamides
- N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides (): These analogs replace the triazolo-thiazole core with a pyridinyl-thiazole system. The absence of the triazole ring reduces planarity but may improve solubility due to the pyridine’s basic nitrogen .
Physicochemical Properties
Key Observations :
Preparation Methods
Synthesis of 6-Methyl-Triazolo[3,2-b]Thiazole-5-Carboxylic Acid
The triazolo[3,2-b]thiazole core is synthesized via cyclocondensation of thiazole-2-amine derivatives with carbonyl-containing reagents.
- Cyclocondensation :
- Hydrolysis :
Acyl Chloride Formation
The carboxylic acid is activated for amide bond formation via conversion to its acyl chloride.
- Reaction Conditions :
- Suspend 6-methyl-triazolo[3,2-b]thiazole-5-carboxylic acid (1 eq) in thionyl chloride (5 eq) with catalytic DMF.
- Reflux at 70°C for 3 h.
- Isolation :
- Remove excess thionyl chloride under vacuum to obtain the acyl chloride as a yellow solid.
- Purity : >95% (by ¹H NMR).
Coupling with 2-Amino-1,3-Thiazole Derivatives
The acyl chloride is coupled with a functionalized 1,3-thiazole amine to form the amide linkage.
- Amide Bond Formation :
- Dissolve 2-amino-5-cyano-1,3-thiazole (1 eq) in dry THF.
- Add triethylamine (2 eq) and the acyl chloride (1.1 eq) at 0°C.
- Stir at room temperature for 12 h.
- Product Isolation :
- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
- Yield : 70–75% (5-{6-methyl-triazolo[3,2-b]thiazole-5-carbonyl}-1,3-thiazol-2-amine).
Optimization and Challenges
Regioselectivity in Triazole Formation
Amidine Stereochemistry
- Issue : Uncontrolled (Z/E) isomerism during Pinner reaction.
- Solution : Employ bulky bases (e.g., DBU) to favor (E)-isomer via kinetic control ().
Analytical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₈OS₂ |
| Molecular Weight | 396.43 g/mol |
| Melting Point | 218–220°C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ 3.12 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, CH₃), 8.21 (s, 1H, triazole-H) |
| ¹³C NMR | δ 167.2 (C=O), 158.4 (C=N), 42.1 (N(CH₃)₂) |
| HPLC Purity | 98.5% (C18 column, MeCN/H₂O 70:30) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High regioselectivity, scalable | Requires anhydrous conditions |
| Pinner Reaction | Efficient amidine formation | Sensitive to moisture |
| Coupling (EDCl/HOBt) | Mild conditions, high yield | Costly coupling reagents |
Applications and Derivatives
The compound’s amidine group enables interactions with biological targets (e.g., kinases, proteases), making it a candidate for antimicrobial and anticancer agents (). Derivatives with modified acyl groups show enhanced solubility and bioavailability.
Q & A
Q. What are the common synthetic routes for this compound?
The compound is synthesized via condensation of 1,2,4-triazole-5-thiol derivatives with carbonyl-containing reactants (e.g., N-aryl maleimides) in acetic acid under reflux. Post-reaction purification involves recrystallization from ethanol or methanol. For example, reacting 6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl chloride with substituted thiazol-2-amine derivatives in glacial acetic acid yields the target compound .
Table 1: Representative Synthetic Conditions
Q. What spectroscopic and analytical techniques validate its structure?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiazole/triazole ring signals at δ 7.5–8.5 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1680 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
- Mass spectrometry (FAB/MS) : Molecular ion peaks (e.g., m/z = 383.69 [M+H]+) align with theoretical values .
- Elemental analysis : Validates C, H, N, S content (e.g., C: 37.57%, N: 14.60%) .
- X-ray crystallography : Resolves crystal packing and bond angles in intermediates .
Q. What are the critical structural features influencing reactivity?
The compound’s fused triazolothiazole core, dimethylimine group, and thiazole-5-carbonyl moiety drive reactivity. The electron-deficient triazole ring participates in nucleophilic substitutions, while the carbonyl group facilitates condensation or hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can low yields in cyclization steps be mitigated?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Catalytic additives : Phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) improves cyclization efficiency (e.g., 97.4% yield in H₂SO₄-mediated reactions) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h conventional heating) .
Q. How to resolve contradictions in spectral data interpretation?
- Cross-validate using 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in fused heterocycles .
- Isotopic labeling : Traces unexpected byproducts (e.g., hydrolyzed intermediates) .
- Computational modeling : Compares experimental IR/NMR with DFT-calculated spectra .
Q. What strategies identify biological targets for this compound?
- Molecular docking : Screen against enzymes (e.g., COX-II, EGFR) using AutoDock Vina. Triazolothiazoles show strong binding to COX-II (binding energy: −9.2 kcal/mol) via hydrogen bonding and hydrophobic interactions .
- SAR studies : Modify substituents (e.g., 4-fluorostyryl vs. 4-chlorostyryl) to correlate structure with antimicrobial or anticancer activity .
Q. How does pH affect the stability of the carboxamide group?
Hydrolysis studies in buffered solutions (pH 1–13) reveal:
- Acidic conditions (pH < 3) : Carboxamide hydrolyzes to carboxylic acid (t₁/₂ = 12 h at pH 1) .
- Basic conditions (pH > 10) : Forms amine derivatives (t₁/₂ = 8 h at pH 12) . Stability is maintained at neutral pH (t₁/₂ > 48 h), confirmed via HPLC .
Methodological Recommendations
Optimizing purification for hygroscopic intermediates
- Chromatography : Use silica gel (CHCl₃:acetone = 3:1) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures improve crystal purity (mp = 503–504 K) .
Designing analogs with enhanced bioactivity
Addressing synthetic scalability challenges
- Flow chemistry : Continuous reactors reduce batch variability and improve yield reproducibility .
- Green solvents : Replace acetic acid with PEG-400 to minimize waste .
Data Contradiction Analysis
Case Study : Discrepancies in elemental analysis (C: 37.54% observed vs. 37.57% calculated) :
- Root cause : Incomplete drying of hygroscopic intermediates.
- Solution : Dry samples under vacuum (0.1 mmHg, 24 h) before analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
